

Introduction: The Strategic Hybridization of Privileged Scaffolds

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Compound of Interest

Compound Name: 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole

Cat. No.: B7463141

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In modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity is a powerful approach for developing novel therapeutics with enhanced or multi-target activities.[1] The title compound, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole, is a prime example of this design principle, leveraging the unique and complementary properties of the benzoxazole and piperazine moieties.

The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry. Its rigid, aromatic structure is found in numerous bioactive natural products and synthetic compounds, conferring a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2] Benzoxazole derivatives are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets.[1]

Similarly, the piperazine ring is a distinguished motif in pharmaceutical design, present in a vast number of marketed drugs.[1][2] Its inclusion in a molecule can significantly improve pharmacokinetic properties, such as aqueous solubility and bioavailability.[3] The piperazine scaffold is integral to drugs with activities spanning anticancer, anti-HIV, antidepressant, and antipsychotic applications.[2][4]

The fusion of these two scaffolds in 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole creates a molecule with immense potential. The benzoxazole core acts as the primary pharmacophore, while the piperazine linker provides a point for substitution and property modulation. The terminal hydroxyethyl group further enhances hydrophilicity and offers an additional site for chemical modification, making this compound a highly attractive starting point for library synthesis and lead optimization campaigns.

Chemical Structure and Physicochemical Properties

The structural identity of the molecule is defined by a piperazine ring linked at its N1 position to the C2 position of a benzoxazole ring. The N4 position of the piperazine is substituted with a 2-hydroxyethyl group.

Caption: Chemical structure of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.

Physicochemical Data

Property	Value	Source
IUPAC Name	2-(4-(Benzoxazol-2-yl)piperazin-1-yl)ethanol	-
Molecular Formula	C ₁₃ H ₁₇ N ₃ O ₂	-
Molecular Weight	247.29 g/mol	-
Appearance	Expected to be an off-white to pale yellow solid	[5]
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydroxyethyl group and piperazine nitrogen atoms may confer slight aqueous solubility.	[6]
CAS Number	Not explicitly found for this exact structure, related structures exist.	-

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be highly informative.
 - Benzoxazole Protons: A complex multiplet pattern between δ 7.0-7.8 ppm integrating to 4H.[7]
 - Piperazine Protons: Two distinct signals, likely triplets, integrating to 4H each. The protons closer to the benzoxazole ring will be deshielded (further downfield, $\sim\delta$ 3.6-3.9 ppm) compared to those closer to the hydroxyethyl group ($\sim\delta$ 2.6-2.9 ppm).
 - Hydroxyethyl Protons: A triplet for the $-\text{CH}_2\text{-N}$ protons ($\sim\delta$ 2.7 ppm), a triplet for the $-\text{CH}_2\text{-O}$ protons ($\sim\delta$ 3.6 ppm), and a broad singlet for the $-\text{OH}$ proton which can vary in position. [8]
- ^{13}C NMR: The carbon spectrum should show approximately 11-13 unique signals corresponding to the aromatic, piperazine, and hydroxyethyl carbons.

Mass Spectrometry (MS)

- Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed would be the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 248.30.
- High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for $\text{C}_{13}\text{H}_{18}\text{N}_3\text{O}_2^+$ $[\text{M}+\text{H}]^+$ is 248.1400, providing unambiguous confirmation of the elemental composition.

Infrared (IR) Spectroscopy

Characteristic absorption bands are expected for the following functional groups:

- O-H stretch: A broad peak around $3300\text{-}3500\text{ cm}^{-1}$.

- C-H stretch (aromatic): Peaks just above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks just below 3000 cm^{-1} .
- C=N stretch (benzoxazole): A sharp peak around $1615\text{-}1650\text{ cm}^{-1}$.
- C-O stretch (ether and alcohol): Strong bands in the $1050\text{-}1250\text{ cm}^{-1}$ region.

Analytical Chromatography

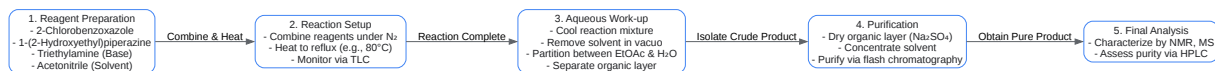
- High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9] Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzoxazole chromophore absorbs, likely around $230\text{-}280\text{ nm}$.[10]

Synthesis and Purification Methodology

The most logical and widely applicable synthesis route for this class of compounds is via a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group from the 2-position of the benzoxazole ring by the secondary amine of 1-(2-hydroxyethyl)piperazine.

Reaction Principle & Causality

The synthesis hinges on the reaction between 2-chlorobenzoxazole and 1-(2-hydroxyethyl)piperazine. The C2 carbon of the benzoxazole ring is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic attack. 1-(2-hydroxyethyl)piperazine acts as the nucleophile. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the equilibrium towards product formation.



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Caption: Experimental workflow for the synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.

Detailed Experimental Protocol

Materials:

- 2-Chlorobenzoxazole (1.0 eq)
- 1-(2-Hydroxyethyl)piperazine (1.1 eq)[3]
- Triethylamine (2.0 eq)
- Acetonitrile (anhydrous)
- Ethyl acetate (EtOAc)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzoxazole (1.0 eq) and anhydrous acetonitrile. Stir until dissolved.

- **Reagent Addition:** Add 1-(2-hydroxyethyl)piperazine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.0 eq). The slight excess of the piperazine ensures complete consumption of the limiting benzoxazole starting material. The base is added last to immediately neutralize the HCl as it forms.
- **Reaction Execution:** Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).
- **Self-Validating Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is complete upon the disappearance of the 2-chlorobenzoxazole spot. This step is critical to prevent the formation of side products from prolonged heating.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Extraction:** Resuspend the resulting residue in ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to aid in phase separation).
- **Drying and Concentration:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
- **Confirmation:** Confirm the structure and purity of the final product using the analytical methods described in Section 3.0.

Biological Activity and Pharmacological Potential

While data on the specific title compound is limited in public literature, extensive research on closely related analogues provides a strong basis for predicting its pharmacological potential. The hybridization of benzoxazole and piperazine moieties has yielded compounds with significant activity in several therapeutic areas.^[1]

- **Anticancer Activity:** Many piperazinyl benzothiazole/benzoxazole derivatives have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines, including breast (MCF-7), lung (A549), and skin (A431) cancers.[11] The mechanism often involves the inhibition of critical cellular processes or enzymes.
- **Antimicrobial and Antifungal Activity:** Benzoxazole derivatives are well-known for their antimicrobial properties.[2] The incorporation of a piperazine moiety can modulate this activity, and new derivatives are often tested against a panel of bacteria and fungi.[2]
- **Central Nervous System (CNS) Activity:** The piperazine scaffold is a classic component of many CNS-active drugs.[12] Piperidine and piperazine-substituted benzoxazole derivatives have been specifically investigated as multi-target antipsychotics, showing affinity for dopamine and serotonin receptors.[7] Furthermore, related structures have been designed as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, a profile highly desirable for treating depression and anxiety disorders.[13]

The presence of the hydroxyethyl group provides a handle for creating prodrugs or for linking the molecule to other moieties, potentially improving its pharmacokinetic profile or targeting capabilities.

Safety, Handling, and Storage

As a novel chemical entity, a full toxicological profile is not available. However, based on data from its precursors and related compounds, standard laboratory precautions are warranted.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[14]
- **Handling:** Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[15]
- **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
- **Disposal:** Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole represents a strategically designed molecular scaffold with significant potential for drug discovery. Its synthesis is straightforward, and its structure combines the validated pharmacophores of benzoxazole and piperazine. The documented biological activities of its close analogues in oncology, infectious disease, and neuroscience strongly suggest that this compound and its derivatives are fertile ground for further investigation.

Future research should focus on the synthesis of a library of derivatives by modifying the benzoxazole ring and the terminal hydroxyl group to establish clear Structure-Activity Relationships (SAR). In-depth biological screening against a wide range of targets is warranted to fully explore the therapeutic potential of this promising chemical class.

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